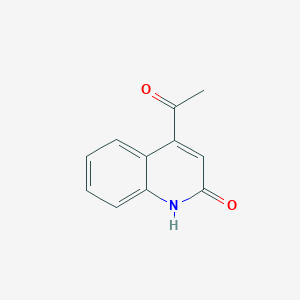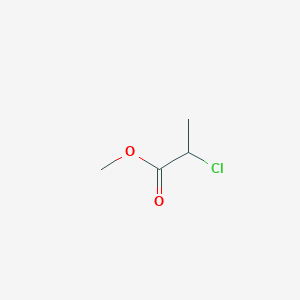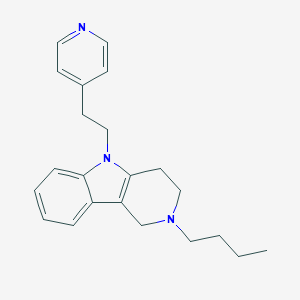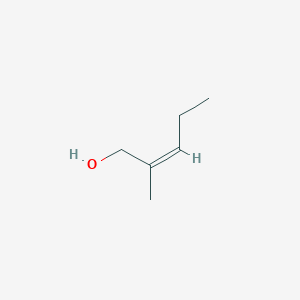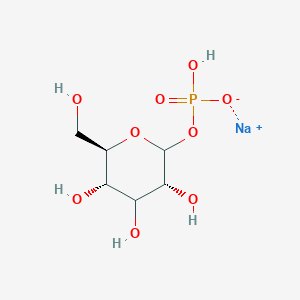
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt, also known as sodium glucose phosphate, is a chemical compound that is commonly used in scientific research. This compound is derived from glucose and is used in a variety of applications, including as a substrate for enzymes, a source of energy for cells, and a component of culture media. In
Mécanisme D'action
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is a source of glucose, which is a primary source of energy for cells. Glucose is transported into cells through glucose transporters, which are regulated by insulin. Once inside the cell, glucose is metabolized through glycolysis, which produces ATP, the energy currency of the cell.
Effets Biochimiques Et Physiologiques
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several biochemical and physiological effects. As a source of glucose, it can increase cellular metabolism and energy production. It can also affect insulin signaling pathways and glucose uptake in cells. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can affect the growth and metabolism of microorganisms in culture media.
Avantages Et Limitations Des Expériences En Laboratoire
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt has several advantages for lab experiments. It is a readily available and affordable source of glucose, making it a common component of culture media. Additionally, it can be used as a substrate for enzymes in the study of glucose metabolism. However, it is important to note that the concentration of D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt used in experiments can affect the results, and it may not accurately reflect physiological conditions.
Orientations Futures
For research include the study of glucose metabolism and insulin signaling pathways, the development of new culture media, and the study of energy metabolism in cancer cells.
Méthodes De Synthèse
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt can be synthesized through the reaction of glucose with phosphoric acid and D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt hydroxide. The reaction results in the formation of the salt, which is then purified through crystallization. The purity of the salt can be further increased through recrystallization.
Applications De Recherche Scientifique
D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is commonly used in scientific research as a substrate for enzymes, particularly in the study of glycolysis and glucose metabolism. This compound is also used as a source of energy for cells in cell culture studies. Additionally, D-Glucopyranose, 1-(dihydrogen phosphate), D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt salt is used as a component of culture media for the growth of microorganisms.
Propriétés
Numéro CAS |
17364-14-6 |
|---|---|
Nom du produit |
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt |
Formule moléculaire |
C6H12NaO10P |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
sodium;[(3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4?,5-,6?;/m1./s1 |
Clé InChI |
YSLVOZPKBHMBRV-SKIZHNPVSA-M |
SMILES isomérique |
C([C@@H]1[C@H](C([C@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Autres numéros CAS |
17364-14-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





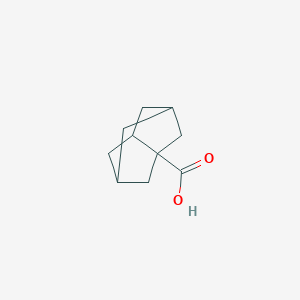
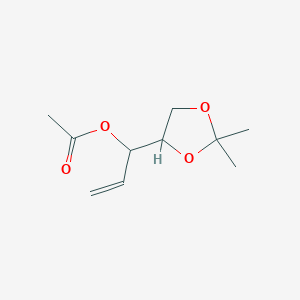
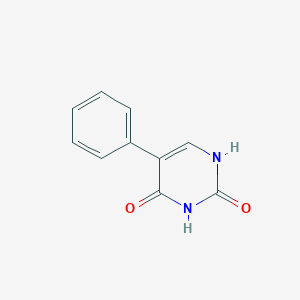
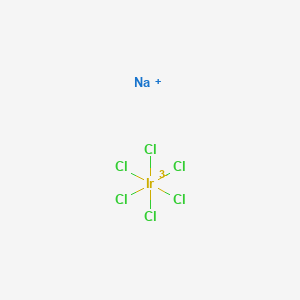

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)


